

An In-depth Technical Guide to 5-Bromo-1-benzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-1-benzofuran-2-carbaldehyde

Cat. No.: B134391

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-benzofuran-2-carbaldehyde is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic drugs.^{[1][2]} The presence of a bromine atom and an aldehyde functional group at strategic positions on the benzofuran ring system makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.^[1] This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the biological significance of **5-Bromo-1-benzofuran-2-carbaldehyde**.

Physicochemical Properties

The fundamental physicochemical properties of **5-Bromo-1-benzofuran-2-carbaldehyde** are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ BrO ₂	[3][4]
Molecular Weight	225.04 g/mol	[4][5]
Physical Form	Solid	[3][4]
CAS Number	23145-16-6	[1]
InChI	1S/C9H5BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H	[3][4]
InChI Key	UPEGFMDITWHVHV-UHFFFAOYSA-N	[3][4]
SMILES String	Brc1ccc2oc(C=O)cc2c1	[3][4]
Flash Point	Not applicable	[3][4]
Storage Class	11 - Combustible Solids	[3][4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **5-Bromo-1-benzofuran-2-carbaldehyde**. While the raw spectra are not provided here, various analytical techniques are used to confirm its structure.

- ¹H NMR, ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the hydrogen and carbon framework of the molecule.[6]
- Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the fragmentation pattern.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the aldehyde carbonyl group.[6]

Experimental Protocols

The synthesis of **5-Bromo-1-benzofuran-2-carbaldehyde** can be achieved through a multi-step process starting from commercially available precursors. A common approach involves the

formation of the benzofuran ring followed by the introduction or modification of the aldehyde group. Below is a representative protocol adapted from the synthesis of a related compound, ethyl 5-bromo-1-benzofuran-2-carboxylate.[\[7\]](#)

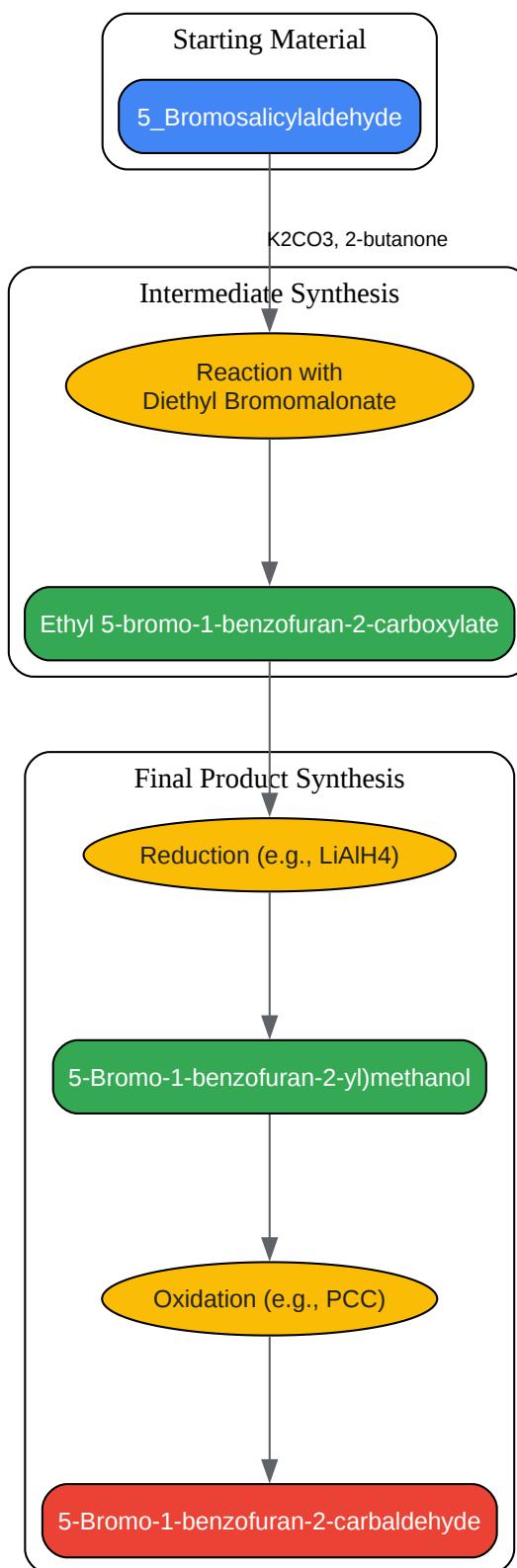
Synthesis of Ethyl 5-bromo-1-benzofuran-2-carboxylate

- **Reaction Setup:** In a round-bottom flask, combine 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and potassium carbonate (20 mmol).
- **Solvent Addition:** Add 2-butanone (20 ml) to the flask.
- **Reflux:** Heat the reaction mixture under reflux for 14 hours.
- **Work-up:** After cooling, evaporate the solvent. Add water to the residue.
- **Extraction:** Extract the aqueous mixture with diethyl ether.
- **Washing:** Wash the ether phase with a 5% sodium hydroxide solution.
- **Drying and Concentration:** Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- **Purification:** Recrystallize the crude product from ethanol to obtain pure ethyl 5-bromo-1-benzofuran-2-carboxylate.[\[7\]](#)

Conversion to **5-Bromo-1-benzofuran-2-carbaldehyde**

The resulting ester can then be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH_4), followed by oxidation to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

Biological Significance and Applications


The benzofuran nucleus is a core component of many compounds with a wide range of pharmacological activities.[\[2\]](#)[\[8\]](#) These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[\[2\]](#)[\[9\]](#)[\[10\]](#)

5-Bromo-1-benzofuran-2-carbaldehyde, as a functionalized benzofuran, is a key intermediate in the synthesis of these biologically active molecules. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The aldehyde group is readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks.

Research has shown that derivatives of 5-bromo-1-benzofuran are of interest in anticancer drug discovery. For instance, chalcone derivatives incorporating the 5-bromo-1-benzofuran-2-yl moiety have been investigated for their potential as anticancer agents.^[2] The versatility of this compound makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.^[1]

Visualizations

The following diagram illustrates a plausible synthetic workflow for **5-Bromo-1-benzofuran-2-carbaldehyde**, starting from 5-bromosalicylaldehyde.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromo-1-benzofuran-2-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [merckmillipore.com]
- 5. 5-bromo-1-benzofuran-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE(23145-16-6) 1H NMR [m.chemicalbook.com]
- 7. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. medcraveonline.com [medcraveonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-1-benzofuran-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134391#5-bromo-1-benzofuran-2-carbaldehyde-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com